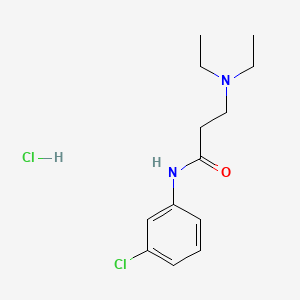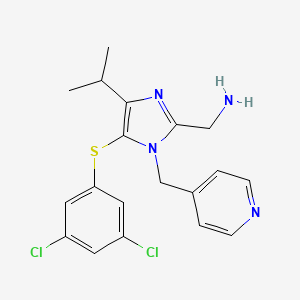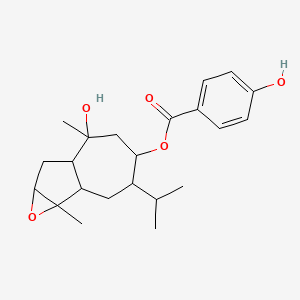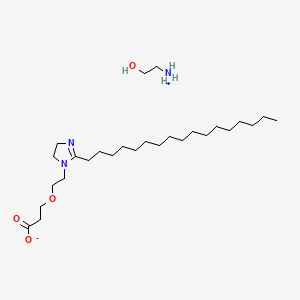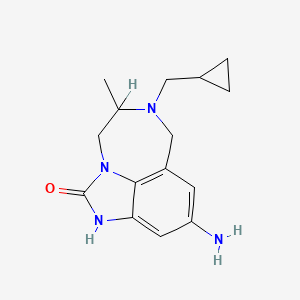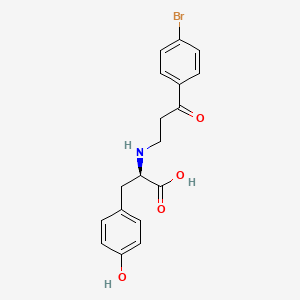
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its structural complexity and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and a suitable amine, such as methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Wirkmechanismus
The mechanism of action of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Known as hydroxyephedrine, this compound shares structural similarities but differs in its hydroxyl group position.
Uniqueness
(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methylamino groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
54212-89-4 |
|---|---|
Molekularformel |
C12H20ClNO2 |
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
(1R,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11;/h3-7,10,12,14-15H,8-9H2,1-2H3;1H/t10-,12-;/m0./s1 |
InChI-Schlüssel |
FCZNGTJISPUEBA-JGAZGGJJSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCO.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


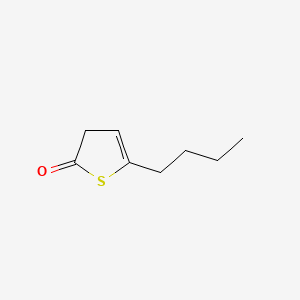
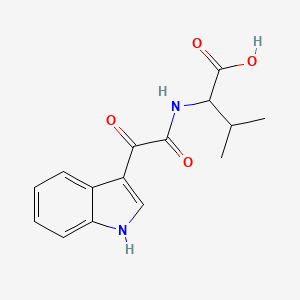

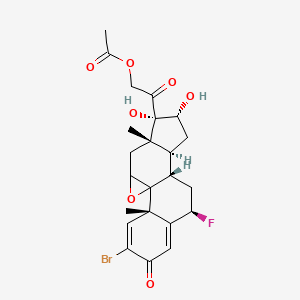

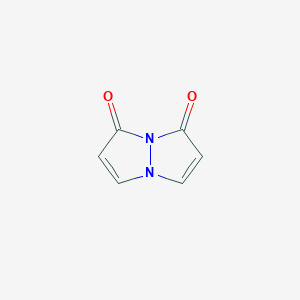
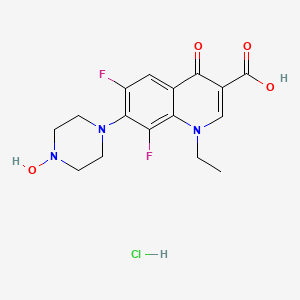
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
